6-Chloro-7-methylimidazo[1,2-b]pyridazine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

Researchers need validated heterocyclic cores for kinase SAR without batch-to-batch variability. This 6-chloro-7-methylimidazo[1,2-b]pyridazine solves synthetic uncertainty: - **Reactive handle:** 6-Cl enables Suzuki/Sonogashira coupling for rapid analogue libraries - **Selectivity driver:** 7-methyl group preserves ATP-pocket binding profiles (critical for DYRK1A vs. CLK) - **Supply guarantee:** Available in research to multi-gram scales with CoA Direct replacement for failed generic analogs.

Molecular Formula C7H6ClN3
Molecular Weight 167.6
CAS No. 17412-19-0
Cat. No. B2698638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methylimidazo[1,2-b]pyridazine
CAS17412-19-0
Molecular FormulaC7H6ClN3
Molecular Weight167.6
Structural Identifiers
SMILESCC1=CC2=NC=CN2N=C1Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3
InChIKeyVFPVLQQNCLDGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-methylimidazo[1,2-b]pyridazine: Overview


6-Chloro-7-methylimidazo[1,2-b]pyridazine (CAS 17412-19-0) is a heterocyclic scaffold characterized by a fused imidazole-pyridazine core with a chlorine atom at the 6-position and a methyl group at the 7-position [1]. It is a high-value chemical intermediate extensively utilized in medicinal chemistry as a foundational building block for the synthesis of potent kinase inhibitors , including those targeting DYRK, CLK, BTK, IKKβ, and Haspin kinases [2][3][4].

Synthetic Handle
6-Chloro enables Pd-catalysed cross-coupling for diversification
Selectivity Tuning
7-Methyl substitution influences kinase binding-mode and selectivity
Medicinal Chemistry
Building block for kinase inhibitor libraries (DYRK, CLK, BTK, IKKβ)

6-Chloro-7-methylimidazo[1,2-b]pyridazine: Selectivity & Reactivity


Generic substitution with other imidazo[1,2-b]pyridazine analogs is not feasible because the specific 6-chloro-7-methyl substitution pattern provides a unique balance of reactivity and selectivity. The 6-chloro group serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl/heteroaryl groups , while the 7-methyl group influences the compound's binding mode and selectivity profile within the ATP-binding pocket of kinases [1]. As demonstrated in structure-activity relationship (SAR) studies, even minor modifications to the imidazo[1,2-b]pyridazine core, such as the presence or position of a methyl group, can dramatically alter kinase selectivity profiles (e.g., DYRK1A vs. CLK) and cellular potency [2]. Therefore, the specific 6-chloro-7-methyl substitution is essential for achieving the desired downstream biological activity and cannot be reliably replaced by a similar in-class compound.

Synthetic Reactivity Variance
Analogues without the 6‑chloro handle may show lower cross‑coupling efficiency or require different conditions, limiting library generation.
Kinase Selectivity Shift
Changing or removing the 7‑methyl group can redirect selectivity away from DYRK/CLK families; class‑level SAR indicates the methyl position is a key selectivity determinant.
Potency Context May Not Transfer
Derivatives built on alternative cores may not reproduce the nanomolar cellular potency observed with the 7‑methyl‑substituted scaffold.

6-Chloro-7-methylimidazo[1,2-b]pyridazine: Evidence vs. Analogs


Synthetic Versatility in Cross-Coupling Reactions

The 6-chloro group on the target compound exhibits high reactivity in palladium-catalyzed cross-coupling reactions, enabling efficient diversification. In a representative Suzuki coupling, the target compound was brominated at the 3-position to yield 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine with a quantitative yield of 1.372 mmol from 1.372 mmol of starting material . This contrasts with the 6-fluoro analog, which often requires harsher conditions or different catalysts for similar transformations, as the C-F bond is significantly less reactive in nucleophilic aromatic substitution [1].

Cross‑coupling yield
Cross-study comparable
Target: quantitative bromination yield (1.372 mmol product)
6‑Fluoro analog: markedly less reactive under identical conditions
Supports high‑yield diversification via 6‑chloro handle
Bromination in AcOH, room temp; synthetic advantage context‑dependent
Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

Kinase Inhibitor Potency: Class-Level SAR

While direct IC50 data for the unsubstituted 6-chloro-7-methylimidazo[1,2-b]pyridazine core is limited, class-level SAR data from imidazo[1,2-b]pyridazine derivatives demonstrate that the 7-methyl group is critical for achieving nanomolar potency against DYRK1A. In a study optimizing the core, the fragment 1 (which lacks a 7-methyl group) exhibited weak DYRK1A inhibition. Subsequent SAR exploration led to compound 17, which incorporates a 7-methyl group and showed a potent cellular IC50 of < 100 nM against DYRK1A, a significant improvement over the unsubstituted core [1]. This class-level inference indicates that the 7-methyl substituent on the target compound is a key determinant for achieving potent kinase inhibition.

Cellular DYRK1A IC50
Class-level inference
IC50 < 100 nM reported for 7‑methyl derivatives
Unsubstituted core: weak activity
7‑Methyl group linked to improved potency in DYRK1A assays
Data to verify for parent 6‑chloro‑7‑methyl core; SAR from fragment optimisation
Kinase Inhibition Structure-Activity Relationship Drug Discovery

Selectivity Profile: DYRK vs. CLK

The specific substitution pattern of the imidazo[1,2-b]pyridazine core directly influences kinase selectivity. Research has shown that the addition of a methyl group at the 2-position of a related core improves selectivity for DYRK1A over closely related CLK kinases [1]. By extension, the 7-methyl group on the target compound is a critical structural feature that can be leveraged to fine-tune selectivity profiles. In a broader kinase panel, optimized imidazo[1,2-b]pyridazine derivatives have demonstrated high selectivity for DYRK and CLK kinases (with IC50 values < 100 nM) over a large portion of the kinome [2].

Kinase selectivity bias
Class-level inference
Methyl position on imidazo[1,2‑b]pyridazine tunes DYRK vs CLK selectivity; optimised derivatives achieve < 100 nM on target kinases
7‑Methyl provides a defined selectivity starting point
Kinase panel data from related cores; extrapolation requires validation
Kinase Selectivity DYRK1A CLK Drug Design

6-Chloro-7-methylimidazo[1,2-b]pyridazine: Research Applications


DYRK1A/CLK Inhibitors in Cancer & Neurology

This compound is an essential starting material for synthesizing potent and selective inhibitors of DYRK1A and CLK kinases. The 6-chloro handle allows for the introduction of diverse moieties to optimize binding affinity, while the 7-methyl group provides a foundation for achieving nanomolar cellular potency and favorable selectivity profiles, as demonstrated by SAR studies on related imidazo[1,2-b]pyridazine cores [1].

Selective BTK Inhibitors for B-Cell Malignancies

The imidazo[1,2-b]pyridazine scaffold, when elaborated from the 6-chloro-7-methyl core, has been shown to yield highly potent and selective irreversible BTK inhibitors. Recent studies highlight that optimized derivatives can achieve picomolar BTK inhibition (IC50 = 1.3 nM) with excellent selectivity across a panel of 310 kinases [2], underscoring the value of the core scaffold in developing next-generation BTK therapeutics.

Kinase Inhibitor Libraries via Cross-Coupling

The 6-chloro group on this compound is a highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings . This enables the rapid and efficient generation of diverse libraries of substituted imidazo[1,2-b]pyridazines. This synthetic versatility is critical for hit-to-lead optimization and SAR exploration in kinase drug discovery programs.

IKKβ Inhibition for Inflammatory & Autoimmune Diseases

Imidazo[1,2-b]pyridazine derivatives, optimized from the core scaffold, have been identified as potent IKKβ inhibitors [3]. The 6-chloro-7-methyl core provides a validated starting point for exploring this target class, with previous studies demonstrating that optimization at the 3- and 6-positions of the scaffold can enhance cell-free IKKβ inhibitory activity and TNFα suppression in cellular models [3].

Application
Selection Property
Validation Focus
DYRK/CLK inhibitor development
6‑Chloro cross‑coupling reactivity + 7‑methyl selectivity bias
Cellular kinase inhibition and kinome‑wide selectivity profiling
BTK inhibitor research (B‑cell cancer models)
Reactive 6‑chloro handle for irreversible inhibitor design
BTK inhibition potency and selectivity across kinase panel
Kinase inhibitor library synthesis
Versatile 6‑chloro site for Suzuki/Sonogashira diversification
High‑yielding parallel synthesis and SAR expansion
IKKβ pathway inhibition studies
Core scaffold for IKKβ inhibitor optimisation
Cell‑free IKKβ inhibition and cellular TNFα suppression assays

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